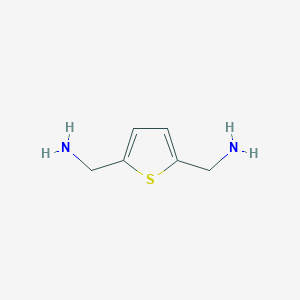

Thiophene-2,5-diyldimethanamine

CAS No.:

Cat. No.: VC16250488

Molecular Formula: C6H10N2S

Molecular Weight: 142.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2S |

|---|---|

| Molecular Weight | 142.22 g/mol |

| IUPAC Name | [5-(aminomethyl)thiophen-2-yl]methanamine |

| Standard InChI | InChI=1S/C6H10N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 |

| Standard InChI Key | WDCMUMFZOCYWQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1)CN)CN |

Introduction

Structural and Molecular Characteristics

Thiophene-2,5-diyldimethanamine belongs to the class of 2,5-disubstituted thiophenes, characterized by a planar five-membered ring with sulfur at the 1-position. The two methanamine groups confer nucleophilic reactivity and hydrogen-bonding capabilities, making the compound versatile in coordination chemistry and polymer synthesis. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula (Base) | CHNS |

| Molecular Weight (Base) | 142.22 g/mol |

| IUPAC Name | [5-(aminomethyl)thiophen-2-yl]methanamine |

| SMILES | C1=C(SC(=C1)CN)CN |

| InChI Key | DKJUFHXVDLTTPI-UHFFFAOYSA-N |

The dihydrochloride form (CHClNS) adds two hydrochloride groups to the amine functionalities, increasing polarity and crystallinity. X-ray diffraction studies of analogous thiophene derivatives suggest a coplanar arrangement of the substituents, facilitating π-π stacking in solid-state structures .

Synthesis and Chemical Modification

Direct Synthesis from Adipic Acid and Thionyl Chloride

A patented method for synthesizing thiophene-2,5-dicarboxylic acid dichloride (a related compound) involves reacting adipic acid with thionyl chloride (SOCl) in the presence of pyridine . While this process targets dicarboxylic acid derivatives, analogous strategies may apply to amine-functionalized thiophenes:

-

Step A: Adipic acid (1 mol) is combined with 3–6 equivalents of SOCl and catalytic pyridine (0.05–0.2 mol) at 20–90°C.

-

Step B: Additional SOCl (4–7 equivalents) is added at 85–95°C to drive cyclization.

-

Step C: Excess SOCl is removed under reduced pressure (10–50 mbar).

-

Step D: Reaction completion at 140–160°C yields the thiophene core .

For Thiophene-2,5-diyldimethanamine, substitution of adipic acid with a diamine precursor (e.g., 1,6-diaminohexane) could facilitate amine group incorporation. Post-synthetic modifications, such as Hoffman degradation or reductive amination, might further refine the product .

Alternative Routes via Cross-Coupling Reactions

Chinese Patent CN102115468B describes the synthesis of 2,5-disubstituted thiophenes using AlCl-catalyzed Friedel-Crafts acylation . Adapting this method, nucleophilic aromatic substitution (NAS) with ammonia or protected amines could install methanamine groups. For example:

-

Bromination of thiophene at 2,5-positions followed by Ullmann coupling with methylamine.

-

Buchwald-Hartwig amination using palladium catalysts to introduce -NH groups .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, DMSO) due to ionic interactions. In contrast, the free base is more soluble in organic solvents like ethanol or dichloromethane. Stability studies indicate decomposition above 200°C, with hydrochloride dissociation occurring in aqueous solutions above pH 6.

Spectroscopic Data

-

IR Spectroscopy: N-H stretching (3300–3500 cm), C-S-C asymmetric stretch (690 cm), and C-N vibrations (1250 cm).

-

NMR: H NMR (DO, 400 MHz): δ 3.85 (s, 4H, -CHNH), 7.25 (d, 2H, thiophene-H).

Applications in Materials Science and Pharmaceuticals

Fluorescent Whitening Agents

Thiophene-2,5-diyldimethanamine serves as a precursor to bis(benzoxazole) derivatives, which are key components in fluorescent whitening agents . Reaction with ortho-aminophenols under acidic conditions yields highly conjugated systems with strong UV absorption and emission:

These compounds enhance brightness in textiles and plastics by converting UV light to visible blue light .

Organic Electronics

The thiophene core’s electron-rich nature makes it suitable for conductive polymers. Functionalization with methanamine groups introduces sites for doping or cross-linking, improving charge transport in organic field-effect transistors (OFETs) .

Biomedical Research

While direct biomedical data on Thiophene-2,5-diyldimethanamine is limited, analogous thiophene-amines exhibit antimicrobial and anticancer activities. The amine groups may chelate metal ions, disrupting microbial enzymes or DNA replication.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume